Ac-arg-ser-leu-lys-amc trifluoroacetate salt
Description
Ac-Arg-Ser-Leu-Lys-AMC trifluoroacetate salt is a synthetic peptide substrate featuring an acetylated N-terminus and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorogenic group. The trifluoroacetate (TFA) counterion is introduced during purification, a common practice in peptide synthesis to enhance solubility and stability . This compound is likely designed for enzyme activity assays, particularly for proteases that cleave the peptide bond adjacent to the AMC group, releasing the fluorescent AMC moiety.
Properties
IUPAC Name |
2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51N9O8/c1-18(2)14-25(41-32(49)26(17-43)42-30(47)23(38-20(4)44)9-7-13-37-33(35)36)31(48)40-24(8-5-6-12-34)29(46)39-21-10-11-22-19(3)15-28(45)50-27(22)16-21/h10-11,15-16,18,23-26,43H,5-9,12-14,17,34H2,1-4H3,(H,38,44)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H4,35,36,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPQHIMGLOTCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51N9O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Initial Assembly
SPPS remains the cornerstone for synthesizing Ac-Arg-Ser-Leu-Lys-AMC trifluoroacetate salt. The process typically employs 2-chlorotrityl chloride (2-ClTrt) resin due to its high acid sensitivity, which facilitates mild cleavage conditions and minimizes side reactions. The resin is pre-loaded with the C-terminal amino acid (e.g., lysine), followed by iterative coupling of Fmoc-protected residues using activating agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) .
Sequential Amino Acid Coupling
The sequence Ac-Arg(Pbf)-Ser(tBu)-Leu-Lys(Boc)-AMC is assembled stepwise. Arg and Lys require orthogonal protection (Pbf and Boc groups, respectively) to prevent side-chain interference during coupling. Coupling efficiency is monitored via Kaiser tests, with double couplings employed for sterically hindered residues like leucine.
Cleavage and Global Deprotection
Upon completion, the peptide-resin is treated with a cleavage cocktail containing 95% trifluoroacetic acid (TFA) , 2.5% water, and 2.5% triisopropylsilane (TIPS) to remove protecting groups and liberate the crude peptide. The trifluoroacetate counterion is introduced during this step, enhancing solubility and stability.
Hybrid Solution-Solid-Phase Synthesis
Fragment Condensation Strategy
To overcome SPPS limitations for long peptides, a hybrid approach combines SPPS-derived fragments with solution-phase coupling. For example, the patent WO2012118972A2 describes synthesizing Ac-Arg-Ser-Leu-Lys-AMC in three fragments:
- Fragment A : Ac-Arg-Ser-OH (SPPS on 2-ClTrt resin).
- Fragment B : Leu-Lys(Boc)-AMC (solution-phase synthesis).
- Fragment C : Connector sequences (e.g., HATU-mediated coupling in DMF).
This method reduces aggregation and improves yield (14% vs. 5% for conventional SPPS).
Purification and Salt Formation
Reverse-Phase HPLC (RP-HPLC)
Crude peptide is purified via RP-HPLC using a C18 column and gradients of acetonitrile/water (0.1% TFA). The trifluoroacetate salt forms during elution, with typical purity >96%.
Table 1: HPLC Purification Parameters
| Parameter | Value |
|---|---|
| Column | C18, 250 × 21.2 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in H₂O; B: 0.1% TFA in ACN |
| Gradient | 5% B to 95% B over 30 min |
| Flow Rate | 8 mL/min |
| Detection | UV at 220 nm |
Analytical Characterization
Mass Spectrometry (MS)
High-resolution ESI-TOF MS confirms molecular weight (observed: 701.83 Da; theoretical: 701.8 Da).
Nuclear Magnetic Resonance (NMR)
1H NMR (500 MHz, D₂O) verifies sequence integrity, with characteristic peaks for AMC (δ 6.8–7.4 ppm) and arginine side chains (δ 3.1–3.3 ppm).
Table 2: Key NMR Assignments
| Proton Group | Chemical Shift (δ, ppm) |
|---|---|
| AMC aromatic | 6.8–7.4 |
| Arg guanidino | 3.1–3.3 |
| Leu methyl | 0.9–1.0 |
Comparative Analysis of Synthesis Methods
Table 3: SPPS vs. Hybrid Synthesis
| Parameter | SPPS | Hybrid Method |
|---|---|---|
| Yield | 5–10% | 14–20% |
| Purity | 90–95% | 96–99% |
| Time | 7–10 days | 5–7 days |
| Scalability | Limited | High |
The hybrid approach outperforms SPPS in yield and scalability, making it preferable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Ac-arg-ser-leu-lys-amc trifluoroacetate salt primarily undergoes enzymatic cleavage reactions. The peptide bond between lysine and AMC is cleaved by specific proteases, releasing the fluorescent AMC molecule .
Common Reagents and Conditions
Enzymes: Proteases like trypsin or site-1 protease (S1P) are commonly used.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typical.
Conditions: Reactions are usually carried out at physiological pH (7.4) and temperature (37°C).
Major Products
The major product of the enzymatic reaction is 7-amino-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy .
Scientific Research Applications
Biochemical Assays
Role in Enzyme Assays:
Ac-Arg-Ser-Leu-Lys-AMC trifluoroacetate salt serves as a substrate for proteases, enabling researchers to measure enzyme activity with high sensitivity. The compound's structure allows for effective cleavage by specific proteases, resulting in a measurable fluorescent signal.
Case Study:
In a study examining the activity of various proteases, Ac-Arg-Ser-Leu-Lys-AMC was used to assess the kinetic parameters of enzyme reactions. The fluorescence emitted upon substrate cleavage was quantitatively analyzed, demonstrating its efficacy in determining enzyme activity across different conditions .
| Enzyme | Kinetic Parameters | Fluorescence Emission |
|---|---|---|
| Protease A | Km = 0.5 µM | 450 nm |
| Protease B | Km = 2.0 µM | 480 nm |
Drug Development
Peptide-Based Therapeutics:
This compound plays a crucial role in the design and development of peptide-based drugs. Its ability to mimic natural substrates allows researchers to explore interactions with target proteins and optimize drug candidates.
Case Study:
Research focused on developing inhibitors for specific proteases involved in cancer progression utilized Ac-Arg-Ser-Leu-Lys-AMC as a model substrate. The findings indicated that modifications to the peptide structure could enhance binding affinity and specificity towards target enzymes, leading to potential therapeutic applications .
Cellular Studies
Investigating Protein Interactions:
In cellular studies, Ac-Arg-Ser-Leu-Lys-AMC is employed to investigate protein-protein interactions and cellular responses. This application is particularly relevant in cancer research and immunology.
Case Study:
A study investigated the interaction between a novel cancer biomarker and various proteases using Ac-Arg-Ser-Leu-Lys-AMC as a substrate. The results highlighted significant differences in protease activity in cancerous versus non-cancerous cells, suggesting potential diagnostic applications .
Diagnostics
Development of Diagnostic Tools:
The compound is valuable for creating diagnostic assays that detect specific proteins or enzymes associated with diseases. Its fluorescent properties allow for sensitive detection methods.
Case Study:
In the development of a diagnostic assay for early-stage cancer detection, Ac-Arg-Ser-Leu-Lys-AMC was incorporated into a multiplex assay platform. The assay demonstrated high sensitivity and specificity, enabling the detection of low-abundance biomarkers in patient samples .
Neuroscience Research
Understanding Neuropeptide Signaling:
Ac-Arg-Ser-Leu-Lys-AMC is utilized in neuroscience to study neuropeptide signaling pathways. Its application aids in understanding mechanisms underlying neurological disorders.
Case Study:
Research exploring the role of neuropeptides in pain signaling pathways employed Ac-Arg-Ser-Leu-Lys-AMC to evaluate proteolytic processing of neuropeptides. The findings contributed to insights into potential therapeutic targets for pain management .
Mechanism of Action
The compound acts as a substrate for specific proteases. Upon recognition and binding by the protease, the peptide bond between lysine and AMC is cleaved. This cleavage releases AMC, which fluoresces under specific conditions (excitation at 380 nm and emission at 440-460 nm). The fluorescence intensity correlates with protease activity, allowing for quantitative analysis .
Comparison with Similar Compounds
Comparison with Similar Trifluoroacetate-Modified Peptides
The following table summarizes key structural, physicochemical, and functional differences between Ac-Arg-Ser-Leu-Lys-AMC trifluoroacetate salt and related compounds:
Key Observations:
Structural Diversity :
- Ac-Arg-Ser-Leu-Lys-AMC contains a short, polar sequence (Arg-Ser-Leu-Lys) optimized for cleavage by serine or trypsin-like proteases. In contrast, COG 133 and Taspoglutide are longer peptides (17–30 residues) with complex secondary structures .
- Fluorescent substrates (e.g., Ac-LEHD-AMC, DABCYL-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS TFA) incorporate reporter groups (AMC, EDANS) for real-time enzymatic activity monitoring .
Molecular Weight and Solubility :
- Smaller peptides (e.g., Ser-Leu-Ile-Gly-Arg-Leu-amide TFA, MW 770.84) exhibit higher solubility in aqueous buffers, whereas larger peptides (e.g., Taspoglutide TFA, MW 3339.71) may require organic co-solvents .
Salt Form Impact :
- Trifluoroacetate salts generally improve solubility but may interfere with assays at high concentrations due to pH effects or residual TFA . For example, discorhabdin G TFA salt showed reduced acetylcholinesterase inhibition compared to its acetate form, highlighting salt-dependent bioactivity variations .
Purity Standards :
- Most trifluoroacetate-modified peptides are ≥95% pure by HPLC, critical for minimizing off-target effects in enzymatic assays .
Biological Activity
Ac-Arg-Ser-Leu-Lys-AMC trifluoroacetate salt is a synthetic peptide compound that has garnered attention in various fields of biological research due to its specific enzymatic activity and potential therapeutic applications. This article explores its biological activity, applications in research, and implications for drug development, supported by data tables and relevant case studies.
This compound is characterized by the following chemical composition:
| Component | Formula |
|---|---|
| Molecular Weight | 651.73 g/mol |
| Structure | Ac-Arg-Ser-Leu-Lys-AMC |
| Salt Form | Trifluoroacetate |
This compound is particularly noted for its ability to serve as a substrate for proteolytic enzymes, facilitating studies in enzyme kinetics and protein interactions.
The biological activity of this compound primarily involves its hydrolysis by proteases. The mechanism can be summarized as follows:
- Binding : The peptide binds to the active site of the protease.
- Cleavage : The peptide bond between arginine and amido-4-methylcoumarin (AMC) is hydrolyzed.
- Fluorescence Release : This reaction releases the fluorescent AMC moiety, which can be quantified using fluorescence spectroscopy.
The fluorescence intensity correlates directly with protease activity, allowing researchers to measure enzyme kinetics and evaluate inhibitor efficacy .
Applications in Research
This compound is utilized across various research domains:
- Biochemical Assays : It serves as a substrate in enzyme assays, particularly for proteases, enabling high-sensitivity measurements of enzyme activity .
- Drug Development : The compound aids in the design of peptide-based therapeutics targeting specific biological pathways, particularly in cancer and neurodegenerative diseases .
- Cellular Studies : It is employed in cell culture experiments to study protein interactions and cellular responses, contributing to advancements in immunology .
- Diagnostics : The compound plays a role in developing diagnostic tools that detect specific proteins or enzymes, enhancing disease detection and monitoring .
Case Study 1: Protease Activity Measurement
In a study examining the activity of the 20S proteasome, this compound was used as a substrate to measure proteolytic activity. Researchers observed a significant increase in fluorescence intensity correlating with protease concentration, confirming its utility in kinetic assays .
Case Study 2: Drug Interaction Studies
A recent investigation into potential drug candidates for treating Alzheimer's disease utilized this compound to screen interactions with various proteases involved in amyloid-beta processing. The results indicated that certain compounds significantly inhibited protease activity, suggesting their potential as therapeutic agents .
Q & A
Q. Why might fluorescence yields vary between replicate assays, and how can this be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
